Many of the provided papers describe similar compounds containing piperazine and pyridazine moieties, demonstrating their relevance in scientific research, especially in the development of new drugs targeting various diseases. For example, SAR216471, a piperazinyl-pyridazine derivative described in one of the papers, is a potent and reversible P2Y12 receptor antagonist with potential applications as an antiplatelet and antithrombotic agent [].
Synthesis Analysis
For example, the synthesis of 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine involved the reaction of 3,6-dichloropyridazine with 1-(2-pyridyl)piperazine []. This suggests that a similar approach could be used to synthesize the target compound, by reacting 3,6-dichloropyridazine with a suitably substituted piperazine bearing the 2-chloro-4-nitrophenyl methanone moiety.
Mechanism of Action
For example, SAR216471, a related compound, acts as a potent P2Y12 receptor antagonist, preventing ADP-induced platelet aggregation []. Similarly, other piperazinyl-pyridazine derivatives have been identified as inhibitors of dCTPase, an enzyme involved in nucleotide homeostasis and cancer progression [].
Compound Description: SAR216471 is a potent, highly selective, and reversible P2Y12 receptor antagonist. [] It is recognized as the most potent inhibitor of ADP-induced platelet aggregation among P2Y12 antagonists. [] SAR216471 displays potent in vivo antiplatelet and antithrombotic activities. []
Relevance: Although structurally different from (2-Chloro-4-nitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone, SAR216471 shares a key structural feature: the presence of a piperazinyl-pyridazine moiety. This shared moiety suggests potential similarities in their biological activities or targets.
Compound Description: This compound is a simple derivative of piperazinyl-pyridazine. [] Its crystal structure is stabilized by weak intermolecular C—H⋯N hydrogen-bond interactions. []
Relevance: This compound shares the core piperazinyl-pyridazine scaffold with (2-Chloro-4-nitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone, highlighting the importance of this scaffold in medicinal chemistry.
Compound Description: This compound is another derivative of the piperazinyl-pyridazine scaffold with an extended propyl chain linked to a chlorophenoxy group. [] The crystal structure of this compound features weak C—H⋯O and C—H⋯(N,N) interactions and short intermolecular Cl⋯Cl contacts. []
Relevance: Like the previous compound, the presence of the piperazinyl-pyridazine core in this structure links it to (2-Chloro-4-nitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone, suggesting a similar chemical class with potential shared biological activity profiles.
Compound Description: AEE788 is an epidermal growth factor receptor (EGFR) inhibitor. [] It has been studied for its brain distribution and ability to penetrate the blood-brain barrier. []
Relevance: AEE788, like (2-Chloro-4-nitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone, contains an 4-ethylpiperazin-1-yl moiety. This shared feature suggests potential similarities in their binding properties or target interactions.
Compound Description: PNU-282987 is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. [] It has shown to improve performance in models thought to capture sensory-gating deficits, short-term working memory, and memory consolidation domains of cognitive function. []
Relevance: While not directly structurally related to (2-Chloro-4-nitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone, PNU-282987 is mentioned in the context of α7 nAChR agonists, which are being developed as potential therapeutic agents for cognitive deficits. This suggests a shared research area and potential common targets or pathways with (2-Chloro-4-nitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone, which may warrant further investigation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.